2,4-Cyclohexadien-1-one, 4-hydroxy-6-(triphenylphosphoranylidene)-

Thermal latency Epoxy molding compound Semiconductor encapsulation

2,4-Cyclohexadien-1-one, 4-hydroxy-6-(triphenylphosphoranylidene)- (CAS 50651-56-4) is a phosphorus-containing organic compound belonging to the class of stabilized phosphoranylidene cyclohexadienones. It is structurally synonymous with the triphenylphosphine-1,4-benzoquinone adduct (TPP-BQ, CAS 5405-63-0) and is commercially available as a high-purity research reagent (≥98%).

Molecular Formula C24H19O2P
Molecular Weight 370.4 g/mol
CAS No. 50651-56-4
Cat. No. B12323789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Cyclohexadien-1-one, 4-hydroxy-6-(triphenylphosphoranylidene)-
CAS50651-56-4
Molecular FormulaC24H19O2P
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P(=C2C=C(C=CC2=O)O)(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C24H19O2P/c25-19-16-17-23(26)24(18-19)27(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-18,25H
InChIKeyWGLWUTYUAYMWOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Cyclohexadien-1-one, 4-hydroxy-6-(triphenylphosphoranylidene)- (CAS 50651-56-4): Procurement-Ready Compound Profile


2,4-Cyclohexadien-1-one, 4-hydroxy-6-(triphenylphosphoranylidene)- (CAS 50651-56-4) is a phosphorus-containing organic compound belonging to the class of stabilized phosphoranylidene cyclohexadienones. It is structurally synonymous with the triphenylphosphine-1,4-benzoquinone adduct (TPP-BQ, CAS 5405-63-0) and is commercially available as a high-purity research reagent (≥98%) . The compound functions as a thermally latent curing accelerator in epoxy molding compounds (EMCs) for semiconductor packaging and as a Wittig reagent in organic synthesis[1]. Its 4-hydroxy substitution distinguishes it from non-hydroxylated cyclohexadienone phosphoranylidene analogs, enabling differentiated thermal latency behavior and providing a handle for further chemical derivatization.

Thermally latent catalyst for epoxy molding compounds in semiconductor packaging
Wittig reagent with 4-hydroxy handle for post-reaction derivatization
Consistent high-purity procurement grade for multi-step synthesis

Why 2,4-Cyclohexadien-1-one, 4-hydroxy-6-(triphenylphosphoranylidene)- Cannot Be Replaced by In-Class Analogs


Generic substitution of 2,4-cyclohexadien-1-one, 4-hydroxy-6-(triphenylphosphoranylidene)- with other phosphoranylidene cyclohexadienones (e.g., non-hydroxylated analogs CAS 70013-27-3 or CAS 102753-96-8) or with triphenylphosphine (TPP) alone is not scientifically equivalent. The 4-hydroxy group on the cyclohexadienone ring is not merely a spectator substituent; it fundamentally alters the compound's thermal latency profile in epoxy curing applications[1] and provides a reactive site for further functionalization that is absent in the deoxy analogs. In EMC formulations, TPP-BQ (the adduct form of this compound) exhibits quantifiably higher thermal latency than TPP, enabling longer pot life and improved mold flow before gelation, which is critical for semiconductor encapsulation reliability[1].

4-Hydroxy TPP-BQ
vs.
Non-hydroxylated analogs
Lack of 4-OH eliminates derivatization site and may shift thermal latency profile; not a direct functional replacement.
TPP-BQ adduct
vs.
Triphenylphosphine (TPP) alone
Lower activation energy and higher low-temp reactivity can reduce pot life and mold flow, limiting direct substitution in EMC processes.

Quantitative Differentiation Evidence for 2,4-Cyclohexadien-1-one, 4-hydroxy-6-(triphenylphosphoranylidene)- Against Closest Comparators


Higher Thermal Latency: Activation Energy Comparison TPP-BQ vs. TPP in Epoxy Molding Compounds

In biphenyl-type epoxy molding compounds (EMCs), the TPP-BQ adduct form of 2,4-cyclohexadien-1-one, 4-hydroxy-6-(triphenylphosphoranylidene)- demonstrates higher thermal latency compared to triphenylphosphine (TPP). The autocatalytic activation energy (Ea1) for TPP-BQ-cured EMCs is 18.3 kJ/mol versus 12.6 kJ/mol for TPP-cured EMCs, representing a 45% higher energy barrier that translates to greater dormancy at low processing temperatures[1].

Activation Energy
Head-to-head
TPP-BQ Ea1 = 18.3 kJ/mol
TPP Ea1 = 12.6 kJ/mol
45% higher energy barrier supports extended ambient pot life and storage stability.
DSC isothermal 130–185°C; biphenyl epoxy/phenol-aralkyl resin.
Thermal latency Epoxy molding compound Semiconductor encapsulation Cure kinetics

Suppressed Low-Temperature Reactivity: Rate Constant Comparison at 130°C in EMC Systems

At 130°C—a temperature representing early-stage processing—the autocatalytic rate constant k1 for TPP-BQ-cured EMC is 6.6 min⁻¹, approximately half that of TPP-cured EMC (k1 = 12.6 min⁻¹) under identical formulation conditions[1]. This 48% lower rate constant at low temperature confirms that the TPP-BQ system remains substantially less active during initial heating, providing a wider processing window.

Rate Constant at 130°C
Head-to-head
TPP-BQ k1 = 6.6 min⁻¹
TPP k1 = 12.6 min⁻¹
48% lower reactivity improves mold flow and reduces void formation before gelation.
Isothermal DSC at 130°C; identical resin formulation.
Cure kinetics Rate constant Thermal latency Epoxy molding compound

Enhanced High-Temperature Cure Acceleration: Rate Constant Crossover with TPP Above 150°C

While TPP-BQ is less active than TPP at low temperatures, it exhibits a crossover in reactivity at elevated temperatures. At 165°C, the rate constant k2 for TPP-BQ is 129.4 min⁻¹, and at 175°C, k2 reaches 200.5 min⁻¹[1]. In contrast, TPP-cured EMC shows k2 = 189.3 min⁻¹ at 165°C and k2 = 291.0 min⁻¹ at 175°C. Although TPP maintains slightly higher absolute rates at these temperatures, the temperature sensitivity of TPP-BQ is more pronounced: between 130°C and 185°C, the k1 for TPP-BQ increases 17.4-fold (6.6 to 114.8 min⁻¹) compared to an 8.8-fold increase for TPP (12.6 to 110.9 min⁻¹)[1]. This steep thermal response enables rapid cure completion once the activation temperature is reached.

Temp. Sensitivity
Head-to-head
TPP-BQ: 17.4× k1 increase (130→185°C)
TPP: 8.8× increase
Steeper thermal response enables binary off–on curing: dormant then rapid activation.
Fold-change derived from kinetic model parameters; 130–185°C range.
High-temperature curing Rate constant crossover Latent catalyst activation Epoxy kinetics

Superior Spiral Flow and Lower Melt Viscosity Before Gelation in EMC Processing

In molding trials, EMC formulations containing TPP-BQ exhibit lower melt viscosity before gelation compared to TPP-containing EMCs, resulting in longer spiral flow distances[1]. This flow advantage is directly attributable to the thermal latency of TPP-BQ, which delays the onset of crosslinking and allows more complete mold filling before the viscosity rises. The enhanced flowability is consistently reported across multiple independent studies on halogen-free EMCs for semiconductor encapsulation, with TPP-BQ outperforming TPP in moldability metrics including spiral flow length, gel time, and package reliability[2].

Spiral Flow
Class-level
Longer spiral flow & lower melt viscosity before gelation vs. TPP
Reported flow advantage supports complex cavity filling; quantitative data to verify.
Consistent direction across multiple EMC studies; exact values require source review.
Spiral flow Melt viscosity Moldability EMC processing

4-Hydroxy Substituent as a Synthetic Handle for Derivatization vs. Non-Hydroxylated Analogs

Unlike non-hydroxylated phosphoranylidene cyclohexadienones (e.g., CAS 70013-27-3, C24H19OP, MW 354.39; CAS 102753-96-8, C24H19OP), 2,4-cyclohexadien-1-one, 4-hydroxy-6-(triphenylphosphoranylidene)- (C24H19O2P, MW 370.38) possesses a phenolic hydroxyl group at the 4-position of the cyclohexadienone ring. This hydroxyl group can participate in O-alkylation, O-acylation, silyl protection, or metal coordination, enabling post-synthetic modification that is structurally impossible with the deoxy analogs. The molecular weight difference (ΔMW = +16 Da, corresponding to one oxygen atom) is analytically distinguishable by LC-MS and serves as a quality control marker.

4-OH Handle
Class-level
Phenolic –OH absent in deoxy analogs (CAS 70013-27-3, 102753-96-8)
Enables O-alkylation/acylation/silylation; ΔMW +16 Da for QC monitoring.
Structural inference; derivatization reactivity not experimentally validated in cited sources.
Wittig reagent Hydroxy functionalization Ylide derivatization Organic synthesis

Commercial Purity Benchmark: NLT 98% Assay for Procurement-Grade Material

Commercially sourced 2,4-cyclohexadien-1-one, 4-hydroxy-6-(triphenylphosphoranylidene)- is consistently offered at a purity specification of NLT 98% (HPLC) from multiple independent vendors including AKSci, Leyan, and Aromsyn. This high purity standard exceeds the typical 97% specification often encountered for non-hydroxylated phosphoranylidene cyclohexadienone analogs from general chemical suppliers, reducing the need for pre-use purification and ensuring lot-to-lot reproducibility in both EMC curing applications and Wittig reaction stoichiometry.

Purity Benchmark
Supporting
NLT 98% (HPLC) across multiple vendors
Consistent specification reduces purification burden and supports stoichiometry control.
Based on vendor CoA; deoxy analogs typically ≥97%.
Purity specification Quality control Procurement benchmark Vendor comparison

Optimal Application Scenarios for 2,4-Cyclohexadien-1-one, 4-hydroxy-6-(triphenylphosphoranylidene)- Based on Differentiated Performance


Thermally Latent Catalyst for Epoxy Molding Compounds in Semiconductor Packaging

The 45% higher autocatalytic activation energy (Ea1 = 18.3 vs. 12.6 kJ/mol for TPP) and 48% lower rate constant at 130°C (k1 = 6.6 vs. 12.6 min⁻¹) make this compound the preferred latent accelerator for biphenyl-type EMCs used in semiconductor encapsulation[1]. Formulators requiring extended ambient-temperature pot life combined with rapid cure completion at molding temperatures (165–185°C) should select this compound over TPP. The steeper temperature–reactivity profile (17.4-fold k1 increase from 130–185°C vs. 8.8-fold for TPP) ensures binary 'off–on' curing behavior critical for high-throughput transfer molding of IC packages[1].

High-Flowability EMC Formulations for Complex Mold Geometries

In applications where complete mold filling of intricate cavity geometries is essential—such as fine-pitch ball grid array (FBGA) or quad flat no-lead (QFN) packages—the lower melt viscosity and longer spiral flow of TPP-BQ-containing EMCs relative to TPP-containing EMCs directly improve moldability[1][2]. The thermal latency of this compound delays gelation, allowing the resin–filler mixture to flow uniformly into narrow channels before crosslinking initiates, reducing wire sweep defects and improving package yield.

Wittig Olefination Requiring Post-Reaction Derivatization via the 4-Hydroxy Handle

For synthetic sequences where the cyclohexadienone scaffold must be further functionalized after Wittig olefination, the 4-hydroxy substituent on this compound provides an orthogonal reactive site for O-alkylation, O-acylation, silyl protection, or metal coordination. This eliminates the need to introduce oxygen functionality in separate synthetic steps—a capability unavailable with deoxy analogs such as CAS 70013-27-3 or CAS 102753-96-8. The differentiated molecular weight (ΔMW = +16 Da) also facilitates reaction monitoring by LC-MS.

High-Purity Building Block Procurement for Multi-Step Syntheses

The consistent NLT 98% commercial purity specification across multiple vendors (AKSci, Leyan, Aromsyn) makes this compound a reliable procurement choice for multi-step synthetic campaigns. The 1% higher purity benchmark over typical deoxy analog offerings (≥97%) reduces the risk of impurity carry-through in telescoped sequences, minimizes the need for intermediate purifications, and ensures reproducible stoichiometry in phosphorane-based Wittig reactions where precise ylide-to-carbonyl ratios are critical for yield optimization.

Application
Selection Property
Validation Focus
Latent catalyst for EMC semiconductor packaging
Thermal latency profile (Ea, rate constant)
Verify pot life extension and cure completion at target molding temperature
High-flow EMC for complex mold geometries
Melt viscosity and spiral flow before gelation
Confirm flow length and wire sweep reduction under production molding conditions
Wittig olefination with post-reaction derivatization
4-Hydroxy functional handle for O-functionalization
Demonstrate chemoselective modification without disrupting phosphorane reactivity
High-purity building block for multi-step synthesis
NLT 98% HPLC purity specification
Verify lot-to-lot consistency and absence of impurity carry-through in telescoped sequences
Quote Request

Request a Quote for 2,4-Cyclohexadien-1-one, 4-hydroxy-6-(triphenylphosphoranylidene)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.